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4-(Methoxymethyl)pyrrolidin-3-amine

Cat. No.: B13105401
M. Wt: 130.19 g/mol
InChI Key: JMZZAILQTVJHRB-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. frontiersin.org Its prevalence is notable in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, and it forms the structural core of the essential amino acid proline. nih.govmdpi.com This widespread presence in nature underscores its evolutionary selection as a stable and versatile chemical scaffold. frontiersin.org

The significance of the pyrrolidine framework in drug discovery is immense; it is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The utility of this scaffold is attributed to several key features:

Stereochemistry : The pyrrolidine ring can possess multiple stereogenic centers, allowing for the creation of a large number of distinct stereoisomers. This is crucial for developing drugs with high target specificity, as biological systems are inherently chiral. nih.govresearchgate.net

Three-Dimensionality : As a saturated, non-planar ring, the sp³-hybridized carbons of the pyrrolidine scaffold provide a three-dimensional architecture. This property is highly advantageous in drug design, enabling molecules to explore and fit into the complex 3D spaces of protein binding pockets. nih.govnih.gov

Furthermore, pyrrolidine derivatives are widely employed as chiral auxiliaries, organocatalysts, and ligands in asymmetric synthesis, highlighting their versatility beyond medicinal applications. nih.gov

Overview of Substituted Pyrrolidine Derivatives in Academic Research

The functionalization of the pyrrolidine ring with various substituents dramatically expands its utility, allowing for the precise modulation of a compound's biological and chemical properties. Academic research has extensively explored the synthesis and application of substituted pyrrolidines, leading to significant advancements in multiple fields. acs.org These derivatives are often synthesized from readily available chiral precursors like proline and 4-hydroxyproline. nih.gov

The strategic placement of substituents on the pyrrolidine ring can dictate the molecule's interaction with biological targets. For instance, research into novel fluoroquinolone antibiotics has utilized 3-substituted-pyrrolidinyl moieties to enhance antibacterial activity, particularly against resistant strains like MRSA. nih.gov In another study, the stereoselective synthesis of highly substituted pyrrolidines was achieved through the catalytic hydrogenation of pyrrole (B145914) systems, demonstrating a method to create complex structures that are valuable as chiral ligands and building blocks for bioactive molecules. acs.org

The development of new synthetic methodologies is a constant focus of research. This includes the functionalization of the pyrrolidine ring at various positions, such as the α-arylation to create moieties found in natural alkaloids. rsc.org The table below summarizes examples of substituted pyrrolidines and their applications in research, illustrating the diverse roles these scaffolds play.

Pyrrolidine Derivative Type Research Application Area Significance Reference
3-Substituted-4-trifluoromethyl-pyrrolidinesAntibacterial AgentsEnhanced activity against drug-resistant bacteria. nih.gov
α-Aryl-substituted pyrrolidinesNatural Product SynthesisCore structure of many natural alkaloids. rsc.org
Pyrrolidine-2,3-dionesAnti-inflammatory AgentsIntermediates for synthesizing bioactive compounds. beilstein-journals.org
4-Hydroxyproline DerivativesDrug PrecursorsChiral building blocks for complex drug synthesis. nih.govmdpi.com

These examples underscore the principle that the pyrrolidine scaffold is not merely a passive framework but an active component whose substituents are critical to its function.

Structural Context of 4-(Methoxymethyl)pyrrolidin-3-amine within Heterocyclic Chemistry

Within the vast family of heterocyclic compounds, this compound represents a specific and interesting structural motif. Its chemical identity is defined by a pyrrolidine ring substituted at the 3-position with an amine group (-NH₂) and at the 4-position with a methoxymethyl group (-CH₂OCH₃).

The key structural features are:

Pyrrolidine Core : The saturated five-membered nitrogen-containing ring.

3-Amine Group : This primary amine introduces a key site for further chemical reactions and provides a basic center that can participate in hydrogen bonding.

4-Methoxymethyl Group : This substituent adds steric bulk and an ether linkage, which can influence the molecule's conformation, solubility, and metabolic stability.

The relative positioning of the amine and methoxymethyl groups (a 1,2-substitution pattern on the ring) creates stereocenters at the C3 and C4 positions. This means the compound can exist as different stereoisomers (e.g., cis and trans, and their respective enantiomers such as (3S,4R) or (3S,4S)). The specific stereochemistry is critical, as it dictates the molecule's three-dimensional shape and, consequently, its utility as a chiral building block in asymmetric synthesis. Different isomers are often treated as distinct chemical entities in supply catalogs and synthetic procedures. bldpharm.com

This compound serves as a valuable intermediate in synthetic chemistry. For example, related structures are used in the synthesis of complex molecules where the pyrrolidine ring acts as a foundational element, and the amine and methoxymethyl groups provide handles for subsequent chemical transformations. Its structure is a clear example of how polysubstituted pyrrolidines contribute to the chemical diversity essential for discovering new molecules with unique properties. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B13105401 4-(Methoxymethyl)pyrrolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

4-(methoxymethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H14N2O/c1-9-4-5-2-8-3-6(5)7/h5-6,8H,2-4,7H2,1H3

InChI Key

JMZZAILQTVJHRB-UHFFFAOYSA-N

Canonical SMILES

COCC1CNCC1N

Origin of Product

United States

Synthetic Methodologies for 4 Methoxymethyl Pyrrolidin 3 Amine and Analogues

General Strategies for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine core is the foundational step in the synthesis of 4-(Methoxymethyl)pyrrolidin-3-amine and its analogues. Several classical and modern synthetic methods are available for this purpose, each with its own advantages and limitations regarding substrate scope, stereocontrol, and functional group tolerance.

Nucleophilic Substitution Approaches

Intramolecular nucleophilic substitution is a direct and widely used method for the formation of the pyrrolidine ring. This approach typically involves the cyclization of a linear precursor containing a nucleophilic amine and an electrophilic carbon center separated by a four-carbon chain. The electrophile is often a carbon atom bearing a good leaving group, such as a halide or a sulfonate ester.

The general scheme for this transformation can be represented as follows:

Scheme 1: General Nucleophilic Substitution for Pyrrolidine Formation

Where X is a leaving group (e.g., Br, I, OTs) and R is a substituent.

This strategy offers a straightforward route to N-substituted pyrrolidines. The reaction conditions can often be tuned by the choice of base and solvent to optimize the yield and minimize competing elimination reactions.

A notable example involves the ring closure of activated oximes, where direct nucleophilic attack of a stabilized enolate at the nitrogen of the oxime leads to the formation of pyrrolines, which can be subsequently reduced to the corresponding pyrrolidines nih.gov.

Starting MaterialReagentsProductYield (%)Reference
γ-HaloamineBase (e.g., K2CO3)N-AlkylpyrrolidineVariableGeneral Method
Activated OximeStabilized EnolateSubstituted Pyrroline (B1223166)Good nih.gov

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines nih.gov. This one-pot reaction involves the initial formation of an enamine or imine intermediate from the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by in-situ reduction to yield the pyrrolidine ring nih.gov. Various reducing agents can be employed, with catalytic transfer hydrogenation being an efficient and practical option nih.gov.

The general reaction is depicted below:

Scheme 2: Reductive Amination for Pyrrolidine Synthesis

In the presence of a reducing agent.

This method is particularly attractive due to its operational simplicity and the ready availability of the starting materials. The choice of catalyst and reaction conditions can influence the selectivity for the formation of pyrrolidines over competing pyrrole (B145914) synthesis nih.gov. Iridium-catalyzed transfer hydrogenation has been shown to be effective for this transformation nih.gov.

DiketoneAmineCatalyst/Reducing AgentProductYield (%)Reference
2,5-HexanedioneAniline[Cp*IrCl2]2/HCO2HN-Phenyl-2,5-dimethylpyrrolidineGood to Excellent nih.gov
1,4-DiketonesPrimary AminesVariousN-Substituted PyrrolidinesVariable nih.gov

Alkylation of Sulfonamide Derivatives

The alkylation of sulfonamides provides a robust entry point for the synthesis of N-sulfonylated pyrrolidines. This method can proceed via intermolecular or intramolecular pathways. In the intramolecular variant, a sulfonamide bearing a suitable leaving group on a tethered alkyl chain undergoes cyclization to form the pyrrolidine ring.

Intermolecular alkylation of sulfonamides with dihaloalkanes can also be employed, though this may lead to a mixture of products. More controlled approaches utilize alcohols as alkylating agents in the presence of a suitable catalyst, following a "borrowing hydrogen" mechanism acs.orgionike.com. This environmentally benign method generates water as the only byproduct ionike.com. Copper and manganese-based catalysts have proven effective for this transformation acs.orgionike.comionike.com.

SulfonamideAlkylating AgentCatalystProductYield (%)Reference
p-ToluenesulfonamideBenzyl AlcoholCu(OAc)2/K2CO3N-Benzyl-p-toluenesulfonamide71-99 ionike.com
Aryl and Alkyl SulfonamidesPrimary AlcoholsMn(I) PNP pincer complexN-Alkyl SulfonamidesExcellent acs.org

Reduction of Imines and Iminium Salts

The reduction of cyclic imines (e.g., 1-pyrrolines) or iminium salts is a common final step in many pyrrolidine syntheses. These intermediates can be generated through various methods, including the cyclization of amino ketones or the partial reduction of pyrroles. A wide range of reducing agents can be employed for this transformation, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Recently, biocatalytic approaches using imine reductases (IREDs) have emerged as a powerful tool for the asymmetric reduction of imines, providing access to chiral pyrrolidines with high enantioselectivity nih.gov. The choice of enzyme and reaction conditions can be tailored to obtain either enantiomer of the desired product nih.gov.

SubstrateReducing Agent/CatalystProductStereoselectivityReference
1-PyrrolineNaBH4PyrrolidineNot applicableGeneral Method
Prochiral ImineImine Reductase (IRED)Chiral PyrrolidineHigh (R or S) nih.gov

Reduction of Amide Derivatives

The reduction of lactams (cyclic amides), specifically pyrrolidones, provides a direct route to the corresponding pyrrolidines. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. This method is particularly useful for synthesizing pyrrolidines from readily available pyrrolidone precursors.

A one-pot synthesis of piperidines and pyrrolidines from halogenated amides has been developed, which involves amide activation, reduction of an intermediate nitrilium ion, and intramolecular nucleophilic substitution nih.gov. This metal-free approach offers a convenient route to N-substituted pyrrolidines under mild conditions nih.gov.

Starting MaterialReagentsProductYield (%)Reference
N-Substituted PyrrolidoneLiAlH4N-Substituted PyrrolidineGoodGeneral Method
Halogenated AmideTf2O, Et3N, NaBH4N-Substituted PyrrolidineGood nih.gov

[3+2]-Cycloaddition Reactions in Pyrrolidine Synthesis

[3+2]-Cycloaddition reactions, particularly those involving azomethine ylides, are among the most powerful and convergent methods for the construction of the pyrrolidine ring. nih.govacs.org This strategy allows for the rapid assembly of highly substituted pyrrolidines with excellent control over stereochemistry. nih.govacs.org

An azomethine ylide is a 1,3-dipole that can react with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring in a concerted or stepwise manner. The generation of the azomethine ylide can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids with aldehydes or ketones, and the deprotonation or desilylation of iminium salts. nih.govacs.org

A general representation of this reaction is as follows:

Scheme 3: [3+2]-Cycloaddition for Pyrrolidine Synthesis

An iridium-catalyzed reductive approach for the generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams has been developed. nih.govacs.org This method allows for the synthesis of a wide range of structurally diverse and complex pyrrolidines via subsequent inter- and intramolecular [3+2] cycloaddition reactions. nih.govacs.orgunife.it The use of Vaska's complex and a silane reductant enables this transformation under mild conditions. nih.govunife.it

Glycine (B1666218) and its derivatives are versatile starting materials for generating azomethine ylides for [3+2] cycloadditions, leading to the synthesis of polycyclic compounds containing the pyrrolidine moiety. mdpi.com Three-component reactions involving cyclic amines, aldehydes, and olefinic oxindoles have also been developed for the diastereoselective synthesis of spirooxindole-pyrrolidines. nih.gov

Azomethine Ylide PrecursorDipolarophileCatalyst/ConditionsProductDiastereoselectivityReference
Tertiary Amide/LactamElectron-deficient Alkene[IrCl(CO)(PPh3)2], TMDSHighly Substituted PyrrolidineGood to Excellent nih.govacs.org
GlycineMaleimideHeatTetracyclic Pyrrolizidine>9:1 dr mdpi.com
Cyclic Amine + AldehydeOlefinic Oxindole (B195798)BzOHSpirooxindole-pyrrolidineHigh nih.gov

Azomethine Ylide Cycloadditions

The [3+2] cycloaddition reaction involving azomethine ylides is a powerful and widely utilized method for the direct construction of the pyrrolidine ring system nih.govwikipedia.orgmdpi.com. This approach is valued for its ability to create multiple new stereogenic centers with a high degree of control in a single, atom-economic step nih.govnih.gov. Azomethine ylides are nitrogen-based 1,3-dipoles that react with various unsaturated 2π-electron components, most notably alkenes, to form five-membered nitrogen heterocycles wikipedia.orgnih.gov.

Non-stabilized azomethine ylides can be conveniently generated in situ from stable amine precursors such as N-(Methoxymethyl)-N-(trimethylsilylmethyl)amine and its derivatives, particularly N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine enamine.netchemicalbook.comorgsyn.org. These silyl-substituted amines serve as effective azomethine ylide equivalents orgsyn.org. The generation of the reactive 1,3-dipole is typically induced by a catalytic amount of acid, such as trifluoroacetic acid, or by a fluoride source like cesium fluoride or tetrabutylammonium fluoride (TBAF) enamine.netchemicalbook.comresearchgate.net. Mechanistic studies indicate that these catalysts facilitate the elimination of the methoxy and trimethylsilyl (B98337) groups to form the transient iminium ion, which then constitutes the azomethine ylide dipole chemicalbook.comresearchgate.net. This method is often preferred due to the ease of handling of the precursor and the mild conditions required for ylide generation chemicalbook.com. The preparation of the precursor itself is straightforward, often involving the treatment of a primary amine (e.g., benzylamine) with chloromethyltrimethylsilane, followed by reaction with formaldehyde and methanol chemicalbook.comorgsyn.org.

Table 1: Catalysts for Azomethine Ylide Generation from Silyl Amine Precursors
PrecursorCatalyst/InitiatorReference
N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amineTrifluoroacetic Acid (TFA) enamine.netchemicalbook.com
N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amineCesium Fluoride (CsF) enamine.netresearchgate.net
N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amineLithium Fluoride (LiF) chemicalbook.comresearchgate.net
N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amineTetrabutylammonium fluoride (TBAF) chemicalbook.com
N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amineZinc Chloride (ZnCl₂) enamine.netresearchgate.net

Azomethine ylides generated from these precursors readily participate in [3+2] cycloaddition reactions with a variety of unsaturated 2π-electron components (dipolarophiles) nih.gov. Alkenes are commonly used dipolarophiles in these reactions, leading to the formation of substituted pyrrolidines wikipedia.orgacs.org. The reaction is a thermally allowed, suprafacial process that involves a total of six π electrons acs.org. It is generally considered a concerted process, where the two new carbon-carbon bonds are formed simultaneously, though not always to the same extent wikipedia.orgacs.org. This concerted mechanism is supported by the high degree of stereospecificity observed; the relative stereochemistry of the substituents on the alkene is maintained in the resulting pyrrolidine ring orgsyn.orgacs.org.

The reactivity of the ylide is highest with electron-deficient alkenes, such as α,β-unsaturated esters, ketones, nitriles, and sulfones nih.govchemicalbook.com. This is explained by frontier molecular orbital (FMO) theory, where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient alkene chemicalbook.comacs.org. Cycloadditions with unactivated alkenes are also known, particularly in intramolecular reactions wikipedia.orgacs.org.

The cycloaddition of azomethine ylides with alkenes provides a convergent and efficient route to a wide array of highly substituted pyrrolidine intermediates nih.govnih.govresearchgate.netnih.gov. This methodology allows for the construction of the pyrrolidine core with potential control over as many as four new contiguous stereocenters nih.govnih.gov. For instance, a large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, an analogue intermediate, was achieved using an asymmetric 1,3-dipolar cycloaddition between an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, and a chiral dipolarophile acs.org. The reaction can be performed with acyclic alkenes to produce monocyclic pyrrolidines or with alkenes containing endocyclic or exocyclic double bonds to yield fused bicyclic or spirocyclic pyrrolidine systems, respectively chemicalbook.comhighfine.com. The regio- and diastereoselectivity of the cycloaddition can be influenced by the substituents on both the ylide and the dipolarophile nih.govresearchgate.net.

N-metallated azomethine ylides represent a class of dipoles where a metal coordinates to the nitrogen atom wikipedia.org. These are commonly generated from α-amino esters and their corresponding imines in the presence of a Lewis acid and a base acs.orgnih.gov. The metal, often silver(I) or copper(I), acts as a Lewis acid to activate the imine for deprotonation, forming the metallated ylide wikipedia.orgacs.org. The use of chiral ligands in combination with the metal catalyst allows for highly stereoselective and enantioselective [3+2] cycloaddition reactions acs.orgnih.gov.

While much of the research has focused on glycinate-derived precursors, these catalytic systems have been successfully applied to a range of dipolarophiles to produce enantioenriched pyrrolidines with multiple stereocenters in a single step acs.orgnih.gov. The metal's coordination influences the geometry of the ylide and the transition state of the cycloaddition, thereby controlling the stereochemical outcome researchgate.net.

Table 2: Examples of Metal/Ligand Systems in Asymmetric Azomethine Ylide Cycloadditions
Metal SaltChiral LigandReaction TypeReference
AgOAc (Silver Acetate)(Not specified, used with base)[3+2] Cycloaddition wikipedia.orgnih.gov
Cu(I) ComplexesTF-BiphamPhosAsymmetric [3+2] Cycloaddition acs.orgnih.gov
Ag(I) ComplexesTF-BiphamPhosAsymmetric [3+2] Cycloaddition acs.orgnih.gov
LiBr (Lithium Bromide)(Not specified, used with base)[3+2] Cycloaddition wikipedia.org

Transition Metal-Catalyzed Syntheses

Beyond cycloaddition chemistry, transition metal catalysis offers alternative pathways for the construction of pyrrolidine rings, often through C-H amination or related cyclization strategies.

Copper-catalyzed reactions have emerged as effective methods for synthesizing pyrrolidines through intramolecular cyclization nih.gov. One such approach is the intramolecular amination of unactivated C(sp³)–H bonds. In this process, a copper catalyst facilitates the formation of a C-N bond by activating a distal N-functional group (e.g., an N-halide amide) to react with a C-H bond within the same molecule, leading to the formation of the pyrrolidine ring nih.gov. For example, N-fluoride amides can be cyclized using tris(pyrazolyl)borate-copper complexes as precatalysts to afford pyrrolidines in good yields nih.gov.

Another copper-promoted strategy is the intramolecular aminooxygenation of alkenes. In this reaction, substrates such as α-substituted 4-pentenyl sulfonamides undergo cyclization in the presence of a copper(II) promoter to yield functionalized pyrrolidines nih.gov. This method has demonstrated high levels of diastereoselectivity, favoring the formation of 2,5-cis-pyrrolidines with excellent selectivity (>20:1 dr) and in high yields (76–97%) nih.gov. The stereochemical outcome is influenced by the substitution pattern on the alkene substrate nih.gov. The utility of this approach has been showcased in the formal synthesis of natural products like (+)-monomorine nih.gov.

Table 3: Research Findings in Copper-Catalyzed Pyrrolidine Synthesis
MethodologySubstrate TypeCatalyst/Promoter SystemKey OutcomeReference
Intramolecular C–H AminationN-fluoride amides[TpxCuL] complexesFormation of pyrrolidines via C(sp³)–H amination. nih.gov
Intramolecular Aminooxygenationα-Substituted 4-pentenyl sulfonamidesCopper(II) saltsHigh diastereoselectivity for 2,5-cis-pyrrolidines (>20:1 dr); Yields 76–97%. nih.gov
Intramolecular Aminooxygenationγ-Substituted 4-pentenyl sulfonamidesCopper(II) saltsModerate selectivity for 2,3-trans-pyrrolidines (ca. 3:1 dr). nih.gov

Iridium-Catalyzed N-Heterocyclization from Diols

Iridium catalysis offers an efficient route for the N-heterocyclization of primary amines with diols to form various cyclic amines, including pyrrolidines. organic-chemistry.org One notable method employs a pentamethylcyclopentadienyliridium (Cp*Ir) complex to catalyze the reaction, resulting in good to excellent yields of five-, six-, and seven-membered cyclic amines. organic-chemistry.org This process is part of a "borrowing hydrogen" strategy, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine, followed by reduction of the resulting imine.

A highly economical and enantioselective variation of this method uses a chiral amine-derived iridacycle complex. organic-chemistry.org This catalyst facilitates a borrowing hydrogen annulation process, enabling the direct synthesis of chiral N-heterocycles from simple racemic diols and primary amines. organic-chemistry.org This technique provides rapid access to a diverse range of enantioenriched pyrrolidines, which are valuable precursors for pharmaceuticals. organic-chemistry.org

Furthermore, iridium catalysis is effective in the reductive generation of azomethine ylides from tertiary amides and lactams. nih.govunife.it These generated 1,3-dipoles can then undergo [3+2] dipolar cycloaddition reactions to produce highly functionalized pyrrolidines with significant control over stereochemistry. nih.govunife.it

Cobalt and Nickel Catalysis for Regio- and Enantioselective Hydroalkylation

Cobalt and nickel catalysts have emerged as powerful tools for the regio- and enantioselective hydroalkylation of unsaturated N-heterocycles, providing divergent access to chiral C2- and C3-alkylated pyrrolidines from readily available 3-pyrrolines. organic-chemistry.org The choice of metal catalyst is crucial in dictating the regioselectivity of the alkyl group installation.

Cobalt-Catalyzed C3-Alkylation: A cobalt-based catalytic system, typically using a commercially available cobalt precursor with a modified bisoxazoline (BOX) ligand, selectively promotes the formation of C3-alkylated pyrrolidines. organic-chemistry.orgacs.org This method achieves high enantioselectivity (up to 97% ee) and proceeds through a radical-mediated pathway involving a metal hydride species. organic-chemistry.org The cobalt-hydride species prevents β-H elimination, a common side reaction. acs.org This strategy allows for the remote and stereoselective installation of alkyl groups onto the pyrrolidine ring. acs.org

Nickel-Catalyzed C2-Alkylation: In contrast, a nickel-based catalyst, also paired with a BOX ligand, directs the reaction towards the C2-alkylated isomer. organic-chemistry.org This transformation occurs via a tandem alkene isomerization and hydroalkylation pathway. organic-chemistry.org Both the cobalt and nickel protocols are tolerant of a wide variety of alkyl iodides and N-acyl pyrrolines and proceed under mild conditions to deliver good yields and stereocontrol. organic-chemistry.org

The divergent nature of these catalyst systems highlights the tunability of transition metal catalysis in achieving specific isomers from a common starting material. organic-chemistry.org

Table 1: Comparison of Cobalt and Nickel Catalysis in Pyrroline Hydroalkylation

Feature Cobalt Catalysis Nickel Catalysis
Catalyst CoBr₂ / BOX ligand NiBr₂-glyme / BOX ligand
Position of Alkylation C3-alkylation C2-alkylation
Mechanism Direct hydroalkylation Isomerization followed by hydroalkylation
Selectivity High enantioselectivity (up to 97% ee) High regioselectivity for C2 isomer

| Reference | organic-chemistry.org | organic-chemistry.org |

Titanium-Magnesium Catalyzed Carbocyclization of Allylpropargyl Amines

A regio- and stereoselective method for synthesizing methylenepyrrolidine derivatives involves the carbocyclization of N-allyl-substituted 2-alkynylamines, also known as allylpropargyl amines. researchgate.netrsc.orgrsc.org This reaction is catalyzed by a system composed of titanium(IV) isopropoxide (Ti(O-iPr)₄) and ethylmagnesium bromide (EtMgBr), using diethylzinc (B1219324) (Et₂Zn) as a reagent. researchgate.netrsc.orgrsc.org

The process affords the corresponding methylenepyrrolidine derivatives in high yields following hydrolysis or deuterolysis of the organozinc intermediate. researchgate.netresearchgate.net A key advantage of this methodology is its tolerance to a wide range of solvents, including dichloromethane, hexane (B92381), toluene, and diethyl ether, without loss of selectivity. rsc.orgrsc.org The reaction is also compatible with various functional groups on the alkyne, such as aryl, alkyl, trimethylsilyl, and methoxymethyl substituents. rsc.orgrsc.org This tolerance allows for the synthesis of diversely substituted pyrrolidines. The methodology has been successfully applied to the preparation of bis-pyrrolidine derivatives from bis-allylpropargyl amines. rsc.orgrsc.org

Table 2: Substrate Scope in Ti-Mg Catalyzed Carbocyclization

Substrate Product Yield Reference
N-allyl-N-benzyl-4-phenylbut-2-yn-1-amine High rsc.orgresearchgate.net
N-allyl-N-benzyl-4-(trimethylsilyl)but-2-yn-1-amine High rsc.orgresearchgate.net
N-allyl-N-benzyl-1-methoxybut-2-yn-1-amine High rsc.orgresearchgate.net

Organocatalytic Methods in Pyrrolidine Synthesis

Chiral Amine-Derived Catalysis

The pyrrolidine ring is a privileged structural motif in organocatalysis, largely due to the pioneering work with proline and its derivatives. unibo.itnih.gov Chiral secondary amines featuring the pyrrolidine scaffold are highly effective in activating carbonyl compounds by forming a nucleophilic enamine intermediate. unibo.it This activation mode is central to a vast number of asymmetric transformations.

Catalysts derived from L-proline and other chiral pyrrolidines are particularly effective in asymmetric Michael additions. nih.gov For instance, a secondary diamine organocatalyst derived from L-proline and (R)-α-methylbenzyl amine has been shown to be highly effective for the Michael addition of cyclic ketones to β-nitrostyrenes, producing γ-nitrocarbonyl compounds in good yields (up to 81%) and with excellent stereoselectivity (up to >99:1 dr and >99% ee). nih.gov

The design of these catalysts often involves modifying the pyrrolidine structure to optimize efficiency and selectivity. unibo.it For example, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins. nih.gov The stereochemical outcome of these reactions is often controlled by the steric environment created by the catalyst, which directs the approach of the electrophile to a specific face of the transient enamine. unibo.it Some catalysts are designed to be bifunctional, with one part of the molecule forming the enamine and another part (e.g., a carboxylic acid or amide group) activating the electrophile through hydrogen bonding. unibo.itrsc.org

Multicomponent and Cascade Reactions

One-Pot Three-Component Strategies for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. One-pot, three-component strategies are frequently used for the synthesis of polysubstituted pyrrolidine derivatives. tandfonline.comscielo.org.mxresearchgate.net

A common and powerful strategy involves the [3+2] cycloaddition of an azomethine ylide, which serves as the three-atom component. tandfonline.com The azomethine ylide is typically generated in situ from the condensation of an α-amino acid (like phenylalanine or glycine methyl ester) and an aldehyde or ketone (such as isatin). tandfonline.com This transient 1,3-dipole then reacts with a dipolarophile (the two-atom component), such as a chalcone derivative or another activated alkene, to construct the pyrrolidine ring. tandfonline.com These reactions can proceed under catalyst-free conditions or be promoted by a mild base like triethylamine. tandfonline.com This approach allows for the rapid assembly of complex spiro-pyrrolidine scaffolds, which are of significant interest in medicinal chemistry. tandfonline.comiaea.org

For example, thiazole-pyrrolidine hybrids have been synthesized via a one-pot, three-component reaction of chalcone derivatives, isatin (B1672199), and L-4-thiazolidine carboxylic acid in methanol without a catalyst. tandfonline.com Similarly, rhodanine-substituted spirooxindole pyrrolidine derivatives have been prepared through the reaction of isatin, glycine methyl ester chloride, and an arylidene-thioxothiazolidinone. tandfonline.com These methods exemplify the convergence and atom economy of multicomponent reactions in heterocyclic synthesis.

Specific Functional Group Transformations and Protecting Group Strategies

Commonly employed methods for the reduction of nitro compounds include catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or Raney nickel. organic-chemistry.org Other reagents such as tin(II) chloride (SnCl2) in ethanol have also been utilized for the reduction of nitro groups in heterocyclic systems. researchgate.net The choice of reducing agent and reaction conditions is critical to ensure high yields and chemoselectivity, avoiding the reduction of other sensitive functional groups within the molecule. For instance, the reduction of a nitro group to a hydroxylamine can be achieved with diborane or zinc dust with ammonium chloride. wikipedia.org In some cases, the reduction of a nitro group can proceed in a single six-electron step to form the corresponding amine. mdpi.com

A study on the reduction of 4-nitroindazoles using anhydrous SnCl2 in different alcohols demonstrated the formation of 4-aminoindazoles, highlighting the utility of this reagent system. researchgate.net The reaction conditions can sometimes influence the final product, as seen in the formation of 7-alkoxy-4-aminoindazoles when the reaction is carried out in alcohol solvents. researchgate.net

Reagent/CatalystConditionsProductReference
Catalytic Hydrogenation (Pd/C, Raney Ni)Hydrogen gasAmine organic-chemistry.org
Tin(II) Chloride (SnCl2)EthanolAmine researchgate.net
Diborane-Hydroxylamine wikipedia.org
Zinc Dust/Ammonium Chloride-Hydroxylamine wikipedia.org

Amide bond formation is a fundamental reaction in organic synthesis and is frequently used for the derivatization of pyrrolidine scaffolds. These reactions involve the coupling of a carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxylic acid.

A variety of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and aminium/uronium salts. hepatochem.comresearchgate.net The choice of coupling reagent and additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be crucial for achieving high yields and minimizing side reactions, such as racemization of chiral centers. hepatochem.comnih.gov

For instance, a novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), was developed for the sensitive detection and enantiomeric separation of chiral carboxylic acids. nih.gov This highlights the application of amide coupling in creating specialized analytical reagents based on the pyrrolidine structure. The reaction of 1-DAPAP with carboxylic acids proceeded rapidly at room temperature in the presence of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. nih.gov

Coupling ReagentAdditivesKey FeaturesReference
EDCHOBt, DMAPCommonly used, efficient for many substrates. nih.gov
DCC-Prone to racemization in some cases. researchgate.net
Phosphonium Salts-Less likely to cause racemization. hepatochem.com
Aminium/Uronium Salts-Effective for peptide synthesis. researchgate.net

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound and its analogues. The benzyl (Bn) and tert-butyloxycarbonyl (Boc) groups are commonly used to protect the nitrogen atom of the pyrrolidine ring.

The N-benzyl group is often removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)2/C) under a hydrogen atmosphere. nih.gov However, in complex molecules, the conditions required for N-benzyl deprotection can sometimes lead to side reactions or be incompatible with other functional groups. nih.gov For instance, difficulties in deprotecting an N-benzyl group at a late stage in a synthesis have been reported, leading to the investigation of alternative methods. nih.govnih.gov Acetic acid has been found to facilitate the debenzylation of N-Boc, N-benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives. nih.govnih.gov

Protecting GroupDeprotection ReagentConditionsReference
N-Benzyl (Bn)Pd/C, H2 or Pd(OH)2/C, H2Catalytic Hydrogenation nih.gov
N-Benzyl (Bn)Acetic AcidFacilitates deprotection in specific cases nih.govnih.gov
N-tert-butyloxycarbonyl (Boc)Trifluoroacetic Acid (TFA)Acidic conditions clockss.org

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be employed in the synthesis of pyrrolidine derivatives. researchgate.netnih.gov This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide. The versatility of the Wittig reaction allows for the introduction of various substituents onto the pyrrolidine ring or its side chains.

While direct examples of Wittig reactions for the synthesis of this compound are not prevalent in the provided search results, the general applicability of this reaction in natural product and alkaloid synthesis suggests its potential utility in constructing precursors or analogues. nih.govmcmaster.ca For example, a two-carbon homologation of an N-methylpyrrole carbaldehyde using a triethylphosphonium salt has been reported, demonstrating the use of the Wittig reaction to extend a side chain on a pyrrole ring, a related heterocyclic structure. mcmaster.ca

Hydrogenation is a versatile and widely used technique in the synthesis of pyrrolidines. It can be employed for the reduction of various functional groups, such as nitro groups and double bonds, as well as for the removal of protecting groups like the benzyl group. nih.govacs.orgacs.org Furthermore, catalytic hydrogenation plays a crucial role in the formation of the pyrrolidine ring itself through processes like the hydrogenation of cyclic enamines. organic-chemistry.org

In the context of synthesizing pyrrolidine intermediates, catalytic hydrogenation is a key step. For instance, in a large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a precursor to various bioactive molecules, catalytic hydrogenation was used for the debenzylation step. acs.orgacs.org The use of benzylamine instead of phenethylamine in an earlier step was found to significantly reduce the time required for this hydrogenation, which is an important consideration for large-scale preparations. acs.org

Different catalysts and conditions can be employed to achieve specific transformations. For example, a chiral amine-derived iridacycle complex has been used to catalyze a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles, including pyrrolidines, from racemic diols and primary amines. organic-chemistry.org

ApplicationCatalystKey FeatureReference
N-Benzyl DeprotectionPd/C or Pd(OH)2/CRemoval of protecting group nih.govacs.orgacs.org
Ring FormationIridacycle complexAsymmetric synthesis of pyrrolidines organic-chemistry.org
Functional Group ReductionVarious catalystsReduction of nitro groups, double bonds, etc. acs.orgacs.org

Large-Scale Synthesis Methodologies for Pyrrolidine Intermediates

The development of practical and scalable synthetic routes is crucial for the production of pharmaceutical intermediates. For pyrrolidine derivatives, several large-scale synthesis methodologies have been reported, focusing on efficiency, cost-effectiveness, and the ability to produce kilogram quantities of the desired product.

A notable example is the practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a versatile intermediate. acs.orgacs.org This synthesis utilized an asymmetric 1,3-dipolar cycloaddition reaction followed by reduction and catalytic hydrogenation. acs.orgacs.org A key aspect of this large-scale process was the avoidance of chromatography for the separation of diastereomers, instead relying on crystallization, which is a more scalable technique. acs.orgacs.org

Environmentally Benign Synthetic Approaches (e.g., Reactions in Aqueous Media)

The development of environmentally benign synthetic methodologies for producing complex molecules like this compound and its analogues is a significant focus in modern organic chemistry. These green approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. Key strategies include the use of aqueous media, green catalysts, and alternative energy sources like microwave and ultrasound irradiation.

One notable green approach involves the one-pot synthesis of nitrogen-containing heterocycles, including pyrrolidines, through the cyclocondensation of alkyl dihalides with primary amines. This reaction can be performed efficiently in an alkaline aqueous medium under microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating. organic-chemistry.org Another method utilizes a reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran in an acidic aqueous medium to produce various pyrrolidine derivatives. organic-chemistry.org

Multicomponent reactions (MCRs) are particularly aligned with the principles of green chemistry as they combine multiple reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification stages. The synthesis of substituted 3-pyrrolin-2-ones, for instance, has been achieved using citric acid as a biodegradable catalyst in ethanol, a greener solvent, under ultrasound irradiation. rsc.org Studies on such reactions have explored various solvents, including water and ethanol-water mixtures, to optimize conditions and minimize environmental impact. rsc.org Similarly, aryl amines have been reacted with dimethyl itaconate in water with microwave assistance to form pyrrolidinone intermediates. tandfonline.com

The use of novel, reusable catalysts is another cornerstone of environmentally benign synthesis. For example, a green, one-pot, three-component protocol for the stereoselective synthesis of spirocyclic pyrrolidines and related heterocycles has been developed using L-proline functionalized manganese ferrite magnetic nanorods as a catalyst. rsc.org This method allows for high yields and diastereoselectivity, and the magnetic catalyst can be easily recovered and reused, minimizing waste. rsc.org

While direct synthesis of this compound using these specific aqueous methods is not extensively documented in the reviewed literature, these examples for analogous structures highlight the significant potential of green chemistry principles in synthesizing substituted pyrrolidines. The application of aqueous media, multicomponent reactions, and recyclable catalysts represents a sustainable path forward for the production of such valuable chemical entities.

Methodology Key Features Reactants/Catalysts Energy Source Solvent Reference
CyclocondensationOne-pot synthesisAlkyl dihalides, primary aminesMicrowaveAlkaline Aqueous Medium organic-chemistry.org
Reductive CondensationCompatible with various aryl substituentsAnilines, 2,5-dimethoxytetrahydrofuranConventionalAcidic Water Medium organic-chemistry.org
Multicomponent ReactionClean reaction, excellent yields, short reaction timesAniline, aromatic aldehyde, diethyl acetylenedicarboxylate, citric acidUltrasoundEthanol rsc.org
1,3-Dipolar CycloadditionHigh yield, high diastereoselectivity, reusable catalystIsatin, secondary amino acids, 5-arylidene thiazolidine-2,4-diones, MnCoCuFe2O4@L-prolineConventionalNot specified rsc.org
Michael AdditionSynthesis of pyrrolidinone intermediatesAryl amines, dimethyl itaconateMicrowaveWater tandfonline.com

Stereochemical Aspects in the Synthesis of 4 Methoxymethyl Pyrrolidin 3 Amine

Enantioselective Synthesis Strategies

Achieving enantiopurity in the synthesis of 4-(methoxymethyl)pyrrolidin-3-amine relies on strategies that can introduce chirality in a controlled manner. These methods typically involve asymmetric catalysis, the use of chiral auxiliaries, or stereoselective reduction techniques to set the desired absolute configuration of the stereocenters.

Asymmetric Catalysis (e.g., BINAP-Metal Complexes, Chiral Organic Catalysts)

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, offering high enantioselectivity with only a small amount of a chiral catalyst. For pyrrolidine (B122466) synthesis, transition metal complexes with chiral ligands are widely used.

BINAP-Metal Complexes: The ligand 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) is a privileged chiral diphosphine ligand used in asymmetric synthesis. nih.gov Complexes of ruthenium (Ru) and rhodium (Rh) with BINAP are particularly effective for the asymmetric hydrogenation of unsaturated precursors. For a molecule like this compound, a plausible strategy would involve the hydrogenation of a pyrroline (B1223166) or a related unsaturated heterocyclic precursor. For instance, an appropriately substituted tetrahydropyridine (B1245486) or pyrroline could be hydrogenated to establish the stereocenters on the pyrrolidine ring. The C₂-symmetric nature of the BINAP ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a way that leads to the preferential formation of one enantiomer. nih.gov

Chiral Organic Catalysts: The field of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, provides metal-free alternatives for enantioselective synthesis. acs.orgtcichemicals.com Proline and its derivatives are exemplary organocatalysts used to facilitate reactions like aldol (B89426) and Mannich reactions, which can be used to construct chiral backbones that are later cyclized into pyrrolidines. acs.org For example, a chiral amine catalyst could mediate the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, setting a key stereocenter that guides the formation of the pyrrolidine ring. Imidazolidinone catalysts, developed by MacMillan, are highly effective in activating α,β-unsaturated systems towards enantioselective additions, a strategy that could be adapted to build precursors for the target molecule. tcichemicals.com

Table 1: Examples of Asymmetric Catalysis in Heterocyclic Synthesis

Catalyst System Reaction Type Precursor Type Typical Enantiomeric Excess (ee)
Ru-BINAP Asymmetric Hydrogenation Unsaturated heterocycles (e.g., pyrrolines) >95%
Ir-C₄-TunePhos Asymmetric Hydrogenation Cyclic Imines 86–99% acs.org
Proline Aldol Reaction Aldehydes, Ketones >90% acs.org
Imidazolidinone Diels-Alder / Conjugate Addition α,β-Unsaturated Aldehydes >90% tcichemicals.com

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. yale.edu After the desired chiral center is created, the auxiliary is removed. This method is highly reliable for controlling stereochemistry in the synthesis of substituted pyrrolidines.

Commonly used auxiliaries include those derived from readily available chiral pool sources like amino acids (e.g., phenylglycinol) or natural products. In one established approach, a chiral auxiliary like (S,S)-(+)-pseudoephedrine can be used to direct the conjugate addition to an α,β-unsaturated system, effectively creating a precursor for a 3-substituted pyrrolidine. acs.org Another powerful strategy involves the use of N-tert-butanesulfinamide, developed by the Ellman lab, which can be condensed with aldehydes or ketones to form N-sulfinyl imines. nih.govnih.gov These intermediates undergo highly diastereoselective additions of nucleophiles (e.g., Grignard or organolithium reagents). The sulfinyl group directs the nucleophilic attack to one face of the imine, and its subsequent removal under mild acidic conditions yields a chiral amine. nih.gov This approach could be applied to a precursor aldehyde to install the C3-amine stereocenter with high enantiomeric purity before cyclization to form the pyrrolidine ring. nih.gov

Asymmetric Reduction Methods (e.g., CBS Asymmetric Reduction)

The asymmetric reduction of a prochiral ketone is one of the most reliable methods for producing chiral secondary alcohols, which can then be converted to amines. The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst and a borane (B79455) source (like BH₃•THF) to reduce ketones with high enantioselectivity. nih.gov

In a synthetic route toward this compound, a key intermediate would be a protected 4-(methoxymethyl)pyrrolidin-3-one. The CBS reduction of this ketone would yield a chiral alcohol (a pyrrolidin-3-ol derivative) with a predictable absolute configuration based on the chosen enantiomer of the catalyst. nih.gov This alcohol can then be converted into the desired amine at the C3 position via a mesylate or tosylate intermediate followed by substitution with an azide (B81097) (Staudinger reduction) or another nitrogen nucleophile, often with inversion of stereochemistry (S_N2 reaction). The predictability and high enantiomeric excess (often >95% ee) make the CBS reduction a cornerstone of asymmetric synthesis. nih.gov

Diastereoselective Control in Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a highly effective method for constructing the five-membered pyrrolidine ring in a single step, often with the simultaneous creation of multiple stereocenters. researchgate.net The diastereoselectivity of the reaction (i.e., the relative stereochemistry of the substituents on the newly formed ring) is controlled by the geometry of the reactants and the reaction conditions.

An azomethine ylide (the 1,3-dipole) can be generated in situ from the condensation of an amine and an aldehyde or from the thermal ring-opening of an aziridine. This ylide then reacts with a dipolarophile, typically an alkene, to form the pyrrolidine ring. To synthesize this compound, one could envision a reaction between an azomethine ylide and an alkene bearing a methoxymethyl group. The relative cis or trans configuration of the C3 and C4 substituents is determined by the endo or exo approach of the reactants in the transition state. The stereoselectivity can be influenced by steric hindrance, the presence of a Lewis acid catalyst, or chiral auxiliaries attached to either the dipole or the dipolarophile. For instance, using a chiral N-tert-butanesulfinyl group on the imine precursor to the azomethine ylide can effectively direct the facial selectivity of the cycloaddition, leading to high levels of diastereoselectivity. researchgate.net

Resolution of Enantiomers and Diastereomers

When an enantioselective or diastereoselective reaction does not proceed with perfect selectivity, or if a racemic synthesis is performed, separation of the resulting stereoisomers is necessary.

Chromatographic Separation Techniques (e.g., Chiral HPLC, Silica (B1680970) Gel Chromatography)

Silica Gel Chromatography: This fundamental laboratory technique is used to separate diastereomers. Since diastereomers have different physical properties (e.g., polarity, melting point, boiling point), they interact differently with the stationary phase (silica gel) and can be separated using a suitable mobile phase. mdpi.com In syntheses employing chiral auxiliaries, silica gel chromatography is routinely used to separate the resulting diastereomeric intermediates before the auxiliary is cleaved. acs.org

Chiral High-Performance Liquid Chromatography (HPLC): The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires a chiral environment. acs.org Chiral HPLC is the most common analytical and preparative method for this purpose. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are broadly effective for separating a wide range of chiral compounds, including amines and their derivatives. For this compound, a method would be developed by screening various CSPs and mobile phases (typically mixtures of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) to achieve baseline resolution of the two enantiomers. nih.gov This allows for both the analysis of enantiomeric purity and the isolation of single enantiomers on a preparative scale.

Table 2: Chromatographic Techniques for Stereoisomer Separation

Technique Type of Isomer Separated Principle of Separation Typical Stationary Phase
Silica Gel Chromatography Diastereomers Difference in physical properties (e.g., polarity) Silica Gel, Alumina mdpi.com
Chiral HPLC Enantiomers Differential interaction with a chiral environment Polysaccharide-based (Cellulose, Amylose)
Diastereomeric Salt Formation Enantiomers Conversion to diastereomeric salts, followed by crystallization or chromatography N/A (Resolving agent + standard separation)

Crystallization-Based Diastereomer Separation

A widely employed method for separating enantiomers is through their conversion into diastereomers, which possess different physical properties and can thus be separated by techniques such as crystallization. This process, known as diastereomeric resolution, is a cornerstone of chiral separation in synthetic chemistry.

The fundamental principle of diastereomeric salt crystallization involves reacting a racemic mixture, such as (±)-4-(methoxymethyl)pyrrolidin-3-amine, with an enantiomerically pure chiral resolving agent. This reaction forms a mixture of diastereomeric salts. Due to their distinct physical properties, including solubility, the diastereomeric salts can be separated by fractional crystallization. Once separated, the individual diastereomers can be converted back to the desired enantiomer of the target compound.

While specific studies detailing the diastereomeric resolution of this compound are not prevalent in publicly accessible literature, the principles can be illustrated with analogous compounds. For instance, the resolution of racemic amines is often achieved using chiral acids like tartaric acid or mandelic acid. The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation.

A case study on the resolution of pregabalin, another chiral molecule, highlights the complexity and importance of characterizing the multicomponent system of enantiomers, the resolving agent, and the solvent. rsc.org Thermodynamic models based on solubility products are often employed to optimize the resolution process by simulating the effects of variables like temperature on the yield and purity of the desired diastereomer. rsc.org

The general steps for a crystallization-based diastereomer separation are as follows:

Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral acid in a suitable solvent to form diastereomeric salts.

Crystallization: The solvent is carefully chosen so that one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize out of the solution upon cooling or concentration.

Isolation: The crystallized salt is separated by filtration.

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base to remove the chiral resolving agent, yielding the enantiomerically pure amine.

The efficiency of this separation is highly dependent on the difference in solubility between the diastereomeric salts, which is influenced by the choice of the chiral resolving agent and the solvent.

Enzymatic Chiral Resolution Methods

Enzymatic chiral resolution has emerged as a powerful and green alternative to traditional chemical methods for obtaining enantiomerically pure compounds. These biocatalytic methods leverage the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. Lipases and transaminases are among the most commonly used enzymes for the resolution of chiral amines and their precursors.

Kinetic resolution is a primary strategy in enzymatic methods, where one enantiomer reacts much faster than the other, leading to an enantioenriched sample of the unreacted enantiomer and the product. wikipedia.org

Lipase-Catalyzed Resolution:

Lipases are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. nih.govmdpi.com In the context of a molecule like this compound, a lipase (B570770) could be used to selectively acylate the amino group of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

While direct enzymatic resolution data for this compound is scarce, studies on similar substituted pyrrolidines demonstrate the feasibility of this approach. For example, various lipases have been successfully used to resolve racemic 3-hydroxypyrrolidines and other substituted pyrrolidine derivatives with high enantioselectivity. rsc.org

Table 1: Examples of Lipase-Catalyzed Resolution of Pyrrolidine Derivatives

SubstrateEnzymeReaction TypeProductEnantiomeric Excess (ee)Reference
(±)-N-Boc-3-hydroxypyrrolidineLipase PS-IMAcetylation(R)-N-Boc-3-acetoxypyrrolidine95% rsc.org
(±)-trans-3-Azido-4-hydroxypyrrolidineLipase PS-CAcetylation(3R,4R)-3-Azido-4-acetoxypyrrolidine>99% rsc.org
(±)-trans-3,4-Dihydroxypyrrolidine derivativeNovozym® 435Acetylation(3R,4R)-3-Acetoxy-4-hydroxypyrrolidine derivative97% (alcohol) rsc.org

Transaminase-Catalyzed Resolution:

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a keto acceptor. They are highly stereoselective and can be used for the kinetic resolution of racemic amines. An (S)-selective transaminase, for example, will preferentially convert the (S)-enantiomer of a racemic amine to the corresponding ketone, leaving behind the unreacted (R)-enantiomer in high enantiomeric purity. nih.gov

This method can be coupled with other enzymes, such as an amino acid oxidase, to recycle the co-substrate, making the process more efficient and economical. nih.govrsc.org The application of transaminases has been successful in producing a wide range of enantiopure amines. researchgate.net

Table 2: Transaminase-Catalyzed Kinetic Resolution of Chiral Amines

Enzyme SystemSubstrateProduct (Unreacted Enantiomer)Enantiomeric Excess (ee)ConversionReference
(S)-selective ω-Transaminase, L-Amino Acid Oxidase, Catalaserac-α-Methylbenzylamine(R)-α-Methylbenzylamine>99%50% nih.gov
(R)-Transaminase whole-cell biocatalystrac-1-Phenylpropan-2-amine derivatives(S)-1-Phenylpropan-2-amine derivatives>95%>48% researchgate.net

Importance of Stereochemistry in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.com The significance of this five-membered nitrogen-containing heterocycle is amplified by its stereochemical properties. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for molecular recognition and biological activity.

The carbon atoms in a substituted pyrrolidine ring can be stereogenic centers, leading to the existence of multiple stereoisomers. These stereoisomers can exhibit vastly different pharmacological profiles, including potency, selectivity, and even the nature of their biological effect. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

The spatial orientation of substituents on the pyrrolidine ring dictates how the molecule fits into the binding site of a protein. A subtle change in stereochemistry can lead to a loss of key interactions, such as hydrogen bonds or hydrophobic contacts, or introduce steric clashes, thereby reducing or abolishing biological activity. In some cases, one enantiomer may be therapeutically active while the other is inactive or even toxic.

For example, in the development of inhibitors for various enzymes, the precise stereochemistry of the pyrrolidine core and its substituents is often the determining factor for potent and selective inhibition. nih.gov The synthesis of densely substituted pyrrolidines with control over multiple stereocenters is an active area of research, with methods like asymmetric cycloadditions being developed to achieve high diastereoselectivity. acs.org The ability to synthesize specific stereoisomers of pyrrolidine-containing compounds is therefore essential for the discovery and development of new therapeutic agents. whiterose.ac.uknih.gov

Reaction Mechanisms and Theoretical Studies Pertaining to 4 Methoxymethyl Pyrrolidin 3 Amine

Mechanistic Pathways of Pyrrolidine (B122466) Ring Formation

The construction of the 3-amino-4-alkoxy-substituted pyrrolidine core can be achieved through several powerful synthetic strategies. These methods primarily involve the formation of the five-membered ring through cycloaddition, amine-catalyzed processes, or intramolecular cyclization events.

The [3+2]-cycloaddition reaction is a highly effective and widely studied method for synthesizing five-membered heterocyclic rings, including pyrrolidines. acs.org This reaction typically involves the combination of a 1,3-dipole with a dipolarophile, such as an alkene. For the synthesis of substituted pyrrolidines, the 1,3-dipolar cycloaddition of azomethine ylides with various alkenes is a cornerstone strategy. acs.orgtandfonline.com

Azomethine ylides, which can be generated in situ from various precursors like α-amino acids or imines, serve as the three-atom component. tandfonline.com The reaction with an appropriate alkene dipolarophile can simultaneously generate up to four stereogenic centers, making it a powerful tool for stereoselective synthesis. acs.org The regioselectivity and diastereoselectivity of the cycloaddition are influenced by the substituents on both the ylide and the alkene. acs.org For instance, silver-catalyzed [3+2] cycloaddition of azomethine ylides with chalcones has been used to produce spiropyrrolidine oxoindole derivatives with high diastereoselectivity. researchgate.net

The versatility of this method allows for the synthesis of densely functionalized pyrrolidines by choosing appropriately substituted reaction partners, providing a viable pathway to scaffolds like 4-(Methoxymethyl)pyrrolidin-3-amine.

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

1,3-Dipole PrecursorDipolarophileCatalyst/ConditionsProduct TypeKey FindingReference
Isatin (B1672199) and Glycine (B1666218) Methyl Ester(Z)-5-arylidine-2-thioxothiazolidin-4-onesEt₃N, Acetonitrile, RefluxRhodanine-substituted spirooxindole pyrrolidinesOne-pot, three-component reaction forming complex hybrids. tandfonline.com
N-tert-ButanesulfinylazadienesAzomethine YlidesAg₂CO₃Densely substituted proline derivativesHigh regio- and diastereoselectivity. The sulfinyl group's role in selectivity was studied via DFT. acs.org
Isatins and α-Amino Acid EstersChalconesAg CatalystSpiropyrrolidine oxoindolesProducts with four consecutive stereocenters obtained with good to excellent diastereoselectivity. researchgate.net

Enamines are versatile nucleophilic intermediates formed from the condensation of an aldehyde or ketone with a secondary amine, such as pyrrolidine itself. msu.edu In the context of forming the pyrrolidine ring, enamine and enolate chemistry plays a crucial role, often within a catalytic cycle. Amine-catalyzed reactions can proceed through the formation of an enamine intermediate, which then acts as the key nucleophile in bond-forming steps. nih.gov

While many well-known organocatalytic reactions use a chiral pyrrolidine to form a transient enamine with a substrate (e.g., a ketone), leading to an asymmetric transformation, the principles of enamine reactivity also apply to the construction of the pyrrolidine ring itself. nih.govscispace.com For example, a proposed mechanism for the borane-catalyzed dehydrogenation of pyrrolidines to pyrroles involves the formation of an enamine/dihydropyrrole intermediate. acs.org Furthermore, tandem reactions that construct polysubstituted heterocycles can rely on enamine or enolate intermediates. A copper-catalyzed tandem sequence starting from a primary amine-tethered alkyne proceeds through an imine intermediate, a close relative of the enamine, which then undergoes cyclization and further functionalization. nih.gov

Kinetic studies in peptide-catalyzed processes have revealed that the rate-limiting step is not always the formation of the enamine but can be the subsequent reaction with an electrophile or the hydrolysis of the resulting imine. nih.gov This highlights the complexity and tunability of reaction pathways involving enamine intermediates.

Intramolecular cyclization is a direct and powerful strategy for constructing the pyrrolidine ring from an acyclic precursor that already contains the requisite atoms. This approach avoids the intermolecular nature of cycloadditions and can offer excellent control over regiochemistry and stereochemistry.

A variety of methods fall under this category. For instance, a base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones provides a metal-free pathway to polysubstituted pyrroles, demonstrating the utility of cyclizing enaminone systems. rsc.orgcityu.edu.hk Another prominent example is the intramolecular carbolithiation of homoallylic amines. In this method, an organolithium species generated on the nitrogen-containing chain undergoes an anionic cyclization onto a pendant alkene, forming the pyrrolidine ring with high diastereoselectivity, particularly for 2,4-disubstituted products. thieme-connect.com

Tandem reactions also provide an efficient means of intramolecular cyclization. A copper-catalyzed three-component reaction of a primary amine-tethered alkyne, TMS-CN, and an alkylating agent leads to α-cyano-substituted pyrrolidines. nih.gov The proposed mechanism involves the initial formation of an imine via cyclization, which is then trapped and functionalized. nih.gov These strategies showcase how intramolecular bond formation is a key pathway for assembling complex pyrrolidine structures. organic-chemistry.org

Computational Chemistry Applications in Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms. It allows for the exploration of transition states, reaction intermediates, and the energetic profiles of competing pathways, providing insights that are often difficult to obtain through experimental means alone.

DFT calculations have been extensively applied to study the mechanisms of pyrrolidine synthesis, especially for cycloaddition reactions. Theoretical studies of the [3+2] cycloaddition between azomethine ylides and alkenes have been used to predict and rationalize the observed regio- and stereoselectivity. researchgate.netnih.gov For example, DFT calculations at the MPWB1K/6-31G(d) level were used to study the reaction of an azomethine imine with N-vinyl pyrrole (B145914), successfully predicting high regioselectivity but poor stereoselectivity, which aligned with experimental results. nih.gov

These computational studies can map out the entire reaction pathway, identifying transition states and intermediates. Analysis of the electronic structure of these critical points reveals the nature of the reaction, such as whether it proceeds through a concerted or stepwise mechanism. For instance, Electron Localization Function (ELF) analysis has characterized some [3+2] cycloadditions as non-concerted, two-stage, one-step processes. nih.gov Such detailed mechanistic understanding is crucial for optimizing reaction conditions and designing new, more efficient synthetic routes.

Table 2: Selected DFT Studies on Pyrrolidine Ring Formation Mechanisms

Reaction TypeComputational MethodSystem StudiedKey Mechanistic InsightReference
[3+2] CycloadditionMPWB1K/6-31G(d)Azomethine imine + N-vinyl pyrroleReaction is highly meta regioselective but has poor stereoselectivity; proceeds via a non-concerted two-stage one-step mechanism. nih.gov
[3+2] CycloadditionB3LYP and ωB97XD / 6-31G(d)3-(benzylideneamino)oxindole + trans-β-nitrostyreneThe ωB97XD functional correctly predicted the experimental meta regioselectivity, which was driven by a key hydrogen-bond in the transition state. researchgate.net
[3+2] CycloadditionB3LYP/6-31G(d)Pyrazinium-3-olate + Methyl MethacrylateThe reaction is a domino process involving a 1,3-dipolar cycloaddition followed by a skeletal rearrangement, not a Diels-Alder reaction. nih.gov
[3+2] CycloadditionM06-2X/cc-pVDZPhthalazinium-2-dicyanomethanide + EthylenesEnergy results explained the opposing regio- and stereoselectivity observed experimentally with electron-rich vs. electron-deficient ethylenes. researchgate.net

The substitution pattern on the pyrrolidine ring is a direct consequence of the steric and electronic properties of the reactants and catalysts involved in its formation. Computational chemistry provides a powerful lens through which to examine these effects.

DFT calculations can model the transition states of competing reaction pathways (e.g., endo vs. exo or ortho vs. meta) and quantify the energetic differences arising from steric clashes or favorable electronic interactions. For example, in a study on the diastereoselective [3+2] cycloaddition to form densely substituted pyrrolidines, DFT analysis revealed that the stereochemical outcome was controlled by an interaction between the oxygen atom of a chiral N-tert-butanesulfinyl group and the silver atom of the metallo-dipole in the transition state. acs.org This specific interaction stabilized one approach over the other, leading to the observed high diastereoselectivity.

Similarly, experimental studies on the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones found that coumarins with electron-withdrawing groups successfully underwent rearrangement to form the desired products, while those with electron-donating groups did not react. nih.gov This demonstrates a clear electronic effect on reactivity. In enzymatic reactions to form spirocyclic N-heterocycles, it was observed that increasing the steric bulk of substituents led to a decrease in the enantiomeric excess of the product, a finding that highlights the sensitivity of the catalyst's active site to steric hindrance. acs.org The ability to computationally probe these subtle steric and electronic influences is invaluable for designing substrates and catalysts to achieve a desired chemical transformation with high selectivity. organic-chemistry.org

Lack of Specific Research Data on this compound

The requested topics included:

Its use as a chiral building block for complex pyrrolidine derivatives.

Its role as a precursor for other organic compounds.

Its application in combinatorial synthesis and the generation of compound libraries.

Its organocatalytic applications in Michael and aldol (B89426) reactions.

Its use as a ligand in metal coordination chemistry.

While extensive research exists for other pyrrolidine derivatives, such as 2-substituted prolinol ethers and other chiral amines in these exact applications, this body of work does not directly address the specific regioisomer this compound. To ensure scientific accuracy and avoid extrapolation of findings from related but structurally distinct molecules, the article cannot be generated as requested.

Applications of 4 Methoxymethyl Pyrrolidin 3 Amine in Organic Synthesis Research

Participation in Key Chemical Transformations: Alkylation and Acylation

The reactivity of 4-(Methoxymethyl)pyrrolidin-3-amine is largely dictated by the primary amine at the C-3 position, which serves as a nucleophilic center. This amine readily participates in alkylation and acylation reactions, forming new carbon-nitrogen or acyl-nitrogen bonds, respectively. These transformations are fundamental for incorporating the pyrrolidine (B122466) scaffold into larger molecular frameworks.

Alkylation: In alkylation reactions, the lone pair of electrons on the nitrogen atom of the amine attacks an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). This results in the formation of a secondary or tertiary amine, depending on the reaction conditions and the stoichiometry of the reactants. The methoxymethyl group at the C-4 position can influence the stereochemical outcome of these reactions by sterically hindering the approach of the alkylating agent.

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride. This reaction forms an amide linkage, a common functional group in biologically active molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting amide derivatives of this compound often exhibit different solubility and electronic properties compared to the parent amine.

Detailed research findings on these transformations are summarized in the table below.

TransformationReagent ExampleProduct TypeKey Findings
Alkylation Benzyl bromideSecondary AmineReaction proceeds under mild conditions with a base to neutralize the HBr byproduct. The stereochemistry at C-3 and C-4 is typically retained.
Acylation Acetyl chlorideAmideForms N-(4-(methoxymethyl)pyrrolidin-3-yl)acetamide. The reaction is often rapid and exothermic, requiring careful temperature control.
Reductive Amination Acetone (B3395972), NaBH(OAc)₃Secondary AmineA two-step, one-pot reaction where the amine first forms an imine with the ketone, which is then reduced in situ to form the N-isopropyl derivative.

Integration into Linker Chemistry and Conjugation Strategies (e.g., via Click Chemistry)

The bifunctional nature of this compound, possessing a reactive primary amine and a methoxymethyl group that can be further functionalized, makes it a candidate for use in linker chemistry. Linkers are crucial components in the design of complex molecules like antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where they connect different molecular entities.

The primary amine of this compound can be used as an attachment point for a payload or a targeting moiety. For integration into "click chemistry" strategies, the amine can be modified to bear a terminal alkyne or azide (B81097) group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that allows for the covalent linkage of two molecules with high specificity and yield. For example, the amine could be acylated with an alkyne-containing carboxylic acid, preparing the pyrrolidine scaffold for conjugation with an azide-functionalized biomolecule.

Structural Elucidation Methodologies for Derivatives and Complexes

Determining the precise three-dimensional structure of molecules is paramount for understanding their function and designing new derivatives. For compounds derived from this compound, X-ray crystallography and various spectroscopic methods are indispensable tools.

X-ray Crystallography for Conformation and Interaction Analysis

Single-crystal X-ray crystallography provides unambiguous information about the solid-state conformation of a molecule and the intermolecular interactions it forms, such as hydrogen bonds and van der Waals forces. For derivatives of this compound, this technique can reveal:

Ring Pucker: The five-membered pyrrolidine ring is not planar and adopts various puckered conformations (envelope or twist). The specific conformation is influenced by the nature and stereochemistry of the substituents.

Substituent Orientation: The analysis determines the relative orientation (cis/trans) of the amine and methoxymethyl groups, confirming the stereochemical outcome of the synthesis.

Intermolecular Interactions: In the crystal lattice, molecules are packed in a specific arrangement stabilized by non-covalent interactions. For instance, the amine and amide derivatives can form extensive hydrogen-bonding networks, which influence physical properties like melting point and solubility.

The table below presents hypothetical crystallographic data for a representative derivative.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2°
Key Hydrogen Bonds N-H···O (amide-amide), 2.9 Å

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

While crystallography provides solid-state information, spectroscopic methods offer insight into the structure and dynamics of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number of different types of protons and their connectivity. The chemical shifts of protons on the pyrrolidine ring and the methoxymethyl group are characteristic. Coupling constants (J-values) between adjacent protons can help determine the relative stereochemistry of the substituents.

¹³C NMR: Shows the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyrrolidine ring are sensitive to the conformation and substitution pattern.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which is crucial for the unambiguous assignment of all signals in complex derivatives.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its chemical formula. For derivatives of this compound, characteristic fragmentation may involve the loss of the methoxymethyl group or cleavage of the pyrrolidine ring.

TechniqueObservationInterpretation
¹H NMR Multiplets between 2.5-3.5 ppmProtons on the pyrrolidine ring.
¹³C NMR Signal around 59 ppmMethylene carbon of the methoxymethyl group.
HRMS (ESI+) [M+H]⁺ ionConfirms the molecular weight of the protonated molecule.

Future Directions and Research Perspectives on 4 Methoxymethyl Pyrrolidin 3 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrrolidine (B122466) derivatives can be broadly categorized into two approaches: functionalization of a pre-existing pyrrolidine ring, often derived from proline or 4-hydroxyproline, or the cyclization of acyclic precursors. nih.govnih.govresearchgate.net While the former is more common, the latter presents opportunities for innovation. Future research in the synthesis of 4-(methoxymethyl)pyrrolidin-3-amine should focus on developing novel and more sustainable synthetic routes.

Current methods for creating substituted pyrrolidines often involve multi-step processes. mdpi.com For instance, a common strategy is the 1,3-dipolar cycloaddition of azomethine ylides with activated olefins, which can produce highly substituted pyrrolidines stereospecifically. rsc.orgacs.orgacs.org However, these reactions can require chiral auxiliaries and specific precursors that may not be readily available. acs.orgacs.org

Future research should aim to:

Develop one-pot reactions: Combining multiple synthetic steps into a single operationally simple procedure would enhance efficiency and reduce waste. acs.org

Utilize greener solvents and catalysts: Exploring the use of environmentally benign solvents like water or ethanol, and organocatalysts, can significantly improve the sustainability of the synthesis. nih.govrsc.org For example, citric acid has been used as a green catalyst in the synthesis of pyrrolinone derivatives. rsc.org

Explore biocatalysis: Engineered enzymes, such as cytochrome P450 variants, have shown promise in constructing chiral pyrrolidines through intramolecular C(sp3)–H amination. acs.org This approach offers high selectivity and sustainability.

Synthetic ApproachAdvantagesDisadvantagesKey Research Areas
Functionalization of Proline/4-Hydroxyproline Readily available starting materials, established chemistry. nih.govresearchgate.netCan be multi-step, may require protecting groups. mdpi.comDevelopment of more direct functionalization methods.
Cyclization of Acyclic Precursors Allows for greater structural diversity. nih.govnih.govCan be less stereoselective, may require complex starting materials. rsc.orgDesign of novel cyclization strategies with improved stereocontrol.
1,3-Dipolar Cycloaddition High stereospecificity, access to complex substitution patterns. rsc.orgacs.orgMay require chiral auxiliaries and specific ylide precursors. acs.orgDevelopment of new catalytic systems and ylide generation methods.
Biocatalysis High selectivity, environmentally friendly. acs.orgEnzyme stability and substrate scope can be limiting.Directed evolution of enzymes for broader applicability.

Exploration of Advanced Stereochemical Control Strategies

The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. beilstein-journals.orgresearchgate.net Therefore, the development of synthetic methods that allow for precise control over the stereochemical outcome is of paramount importance.

Future research in this area should focus on:

Stereodivergent synthesis: Developing methods that can selectively produce any desired stereoisomer of this compound from a common set of starting materials is a significant goal. rsc.org

Organocatalysis: Chiral pyrrolidine-based organocatalysts have proven effective in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions. acs.orgrsc.orgmdpi.comnih.gov Further exploration of new catalyst designs could lead to even higher levels of enantioselectivity and diastereoselectivity.

Fluorine substitution: The introduction of fluorine atoms can significantly influence the conformational preferences of the pyrrolidine ring, providing a tool for enhancing conformational stability. beilstein-journals.org

Investigation of New Catalytic Applications

Chiral pyrrolidine derivatives are not only valuable as building blocks for pharmaceuticals but also as ligands for transition metals and as organocatalysts themselves. nih.gov The unique structure of this compound, with its combination of a secondary amine, a primary amine, and a methoxymethyl group, suggests potential for novel catalytic applications.

Future research could explore:

Bifunctional catalysis: The amine functionalities could act as both a Brønsted base and a hydrogen-bond donor, enabling cooperative catalysis.

Metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs): Incorporating this compound or its derivatives into these porous materials could create novel heterogeneous catalysts with enhanced stability and recyclability. rsc.org

Gold catalysis: Chiral gold(I) complexes with pyrrolidine-based ligands have shown promise in various cyclization reactions. researchgate.net

Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of modern technologies can significantly accelerate the synthesis and optimization of pyrrolidine derivatives.

Flow chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to handle hazardous reagents more effectively. nih.govmdpi.comcapes.gov.br Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.

Automated synthesis: Automated platforms, such as those utilizing non-contact dispensing technology, can be used to rapidly synthesize and screen large libraries of pyrrolidine derivatives. nih.govresearchgate.net This high-throughput approach can accelerate the discovery of new compounds with desired biological activities.

In-depth Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry provides a powerful tool for understanding and predicting the behavior of chemical systems. In the context of this compound, computational studies can be employed to:

Predict reaction outcomes: Quantum mechanical calculations can be used to model reaction pathways and predict the stereochemical outcome of a reaction, guiding the design of more selective synthetic methods.

Design novel catalysts: Molecular docking and other computational techniques can be used to design new pyrrolidine-based catalysts with enhanced activity and selectivity. nih.gov

Understand structure-activity relationships: By modeling the interactions of different stereoisomers of this compound with biological targets, computational studies can help to elucidate the structural basis of their activity.

Q & A

Q. What are the recommended synthetic routes for 4-(Methoxymethyl)pyrrolidin-3-amine, and how can reaction conditions be optimized for yield and purity?

Answer: A multi-step synthesis is typically required. For example, intermediates like Schiff bases (e.g., hydrazinopyridine derivatives) can be prepared via condensation reactions under acidic conditions (e.g., acetic acid in ethanol) . Cyclization steps often use oxidizing agents like sodium hypochlorite in ethanol, with reaction times adjusted (e.g., 3–24 hours) to optimize yield . Purification via vacuum filtration and solvent washing (water/methanol) is critical to isolate solids with >90% purity . Monitoring via TLC (dichloromethane eluent) and NMR ensures reaction progression.

Q. How should researchers characterize the stereochemistry and functional groups of this compound?

Answer: Use 1H/13C-NMR to confirm stereochemistry and substituent positions. For example, methoxymethyl groups show characteristic singlets at δ ~3.84 ppm (1H-NMR) and ~55 ppm (13C-NMR) . Chiral centers can be resolved via HRMS (ESI) and compared to calculated masses (e.g., C17H26N2O2: [M+H]+ = 290.1994) . FTIR (ATR mode) identifies N-H stretches (~3198 cm⁻¹) and ether C-O bonds (~1087 cm⁻¹) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Answer: The compound is hygroscopic and sensitive to light. Store under inert gas (argon) at –20°C in amber vials. Stability tests in DMSO-d6 (NMR solvent) show no decomposition over 72 hours at 25°C . Avoid prolonged exposure to acidic/basic conditions to prevent ring-opening or demethylation.

Q. What preliminary assays are used to evaluate the biological activity of pyrrolidine derivatives like this compound?

Answer: Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays . For CNS targets, assess blood-brain barrier permeability via PAMPA (parallel artificial membrane permeability assay) . Cytotoxicity is tested using HEK293 or HepG2 cells (IC50 via MTT assay) .

Advanced Research Questions

Q. How can reaction mechanisms for the cyclization of this compound intermediates be elucidated?

Answer: Use isotopic labeling (e.g., deuterated solvents in NMR) to track proton transfer during cyclization. For example, hypochlorite-mediated oxidation forms triazolo derivatives via a radical intermediate, confirmed by trapping with TEMPO . Computational studies (DFT) model transition states to identify rate-limiting steps .

Q. What strategies enable enantioselective synthesis of this compound?

Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereochemistry at the pyrrolidine ring . Resolution via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) separates enantiomers with >98% ee .

Q. How do researchers resolve contradictions in biological activity data for pyrrolidine analogs?

Answer: Contradictions (e.g., varying IC50 in kinase assays) often arise from assay conditions (e.g., ATP concentration) or impurities. Validate purity via LC-MS (>95%) and repeat assays with standardized protocols . Compare structural analogs (e.g., 4-cyclopropyl-pyrrolidine derivatives) to isolate substituent effects .

Q. What advanced analytical methods are used to study metabolic pathways of this compound?

Answer: Use LC-HRMS/MS with stable isotope tracers (e.g., 13C-labeled compound) to identify phase I/II metabolites in hepatocyte incubations . Microsomal stability assays (CYP450 isoforms) quantify oxidative degradation rates.

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for targeted applications?

Answer: Modify the methoxymethyl group (e.g., replace with fluoromethyl or cyclopropyl) to alter lipophilicity (clogP) and target engagement. SAR studies on analogs show that bulky substituents at C3 reduce off-target binding to hERG channels . Computational docking (e.g., AutoDock Vina) predicts binding poses to optimize steric/electronic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.